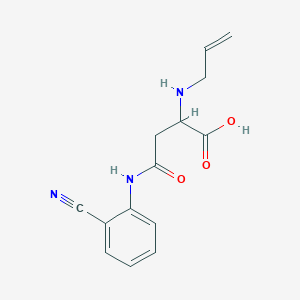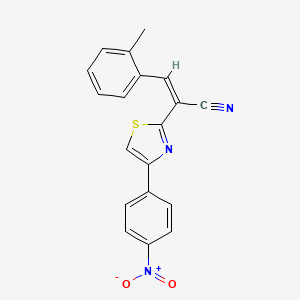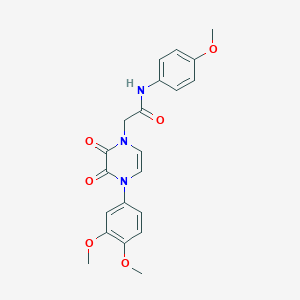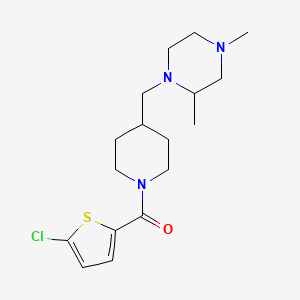![molecular formula C15H17ClN2O B2583994 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol CAS No. 1156373-67-9](/img/structure/B2583994.png)
4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C15H17ClN2O and a molecular weight of 276.76 .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of aminophenol derivatives with various reagents . The synthesized compounds are characterized by FT-IR, 1H-NMR, 13C-NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(C=C1)=C(CN(C)C)C=C1Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 276.76 .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antidiabetic Activities
One of the prominent applications of 4-Chloro-2-({[4-(dimethylamino)phenyl]amino}methyl)phenol, as part of 4-aminophenol derivatives, is in the field of antimicrobial and antidiabetic activities. These derivatives have demonstrated significant inhibition against various strains of bacteria and fungi. Additionally, they have shown substantial inhibitory action against α-amylase and α-glucosidase, enzymes relevant in diabetes management (Rafique et al., 2022).
Hemoglobin Oxygen Affinity Modulation
Another research application is in the design and synthesis of compounds that modulate hemoglobin's oxygen affinity. This research is significant for clinical and biological areas, such as ischemia, stroke, tumor radiotherapy, and blood storage, where controlling oxygen supply is crucial (Randad et al., 1991).
Catalysis in Organic Chemistry
This compound has been explored as a catalyst in organic synthesis, particularly in the acylation of inert alcohols. This research provides insights into reaction mechanisms and potential applications in chemical synthesis (Liu et al., 2014).
DNA and Plasma Protein Probing
In the field of biochemistry, derivatives of this compound are used in the study of DNA and plasma proteins. These studies are fundamental in understanding the interaction of metal complexes with DNA and have implications in designing anticancer agents (Rani et al., 2020).
Environmental Science
Research has also delved into the biodegradability and toxicity of related compounds in environmental contexts. Understanding their impact on ecosystems and their breakdown processes is vital for environmental protection (O'connor & Young, 1989).
Wirkmechanismus
Target of Action
It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that similar compounds are involved in the transamination reaction, the transfer of the amino group from one amino acid to another . This is an important process in the metabolism and biosynthesis of amino acids.
Biochemical Pathways
Given its potential role in transamination reactions , it may influence the metabolism and biosynthesis of amino acids.
Result of Action
Similar compounds have been shown to exhibit broad-spectrum antimicrobial and antidiabetic activities .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that compounds with similar structures can participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution
Cellular Effects
It is possible that this compound could influence cell function by interacting with cell signaling pathways, influencing gene expression, or affecting cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4-chloro-2-[[4-(dimethylamino)anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-18(2)14-6-4-13(5-7-14)17-10-11-9-12(16)3-8-15(11)19/h3-9,17,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQGZAULGFFJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]benzenesulfonamide](/img/structure/B2583912.png)

![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2583915.png)


![4-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2583920.png)
![3-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2583923.png)

![2-[[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2583925.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583928.png)
![benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![2,4-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2583932.png)